

Application Notes and Protocols for CQ-Lys^o Co-staining with Mitochondrial Probes

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Compound of Interest

Compound Name: CQ-Lys^o

Cat. No.: B12372808

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These application notes provide a detailed guide for the co-staining of lysosomes and mitochondria in live cells using **CQ-Lys^o** and a mitochondrial probe. This technique allows for the simultaneous visualization and analysis of these two critical organelles, providing insights into their dynamic interactions in cellular processes such as autophagy, apoptosis, and intracellular trafficking.

Introduction

Lysosomes and mitochondria are highly dynamic organelles that play central roles in cellular metabolism, signaling, and homeostasis. The interplay between these two organelles is crucial for cellular health, and their dysfunction is implicated in a wide range of diseases, including neurodegenerative disorders and cancer. **CQ-Lys^o** is a novel lysosome-targeting ratiometric fluorescent probe that allows for the sensitive detection of lysosomal pH.^{[1][2]} In acidic environments, the protonation of **CQ-Lys^o**'s quinoline ring leads to a significant red-shift in its emission spectrum, enabling ratiometric pH measurements with single-wavelength excitation.
^{[1][2]}

Co-staining with mitochondrial probes, such as the popular MitoTracker series, enables the simultaneous visualization of both organelles, facilitating the study of their spatial and functional relationships. This protocol details the use of **CQ-Lys^o** in conjunction with

MitoTracker Red CMXRos, a red-fluorescent dye that accumulates in mitochondria with active membrane potential and is retained after fixation.[3]

Data Presentation

Table 1: Spectral Properties of CQ-Lys0 and MitoTracker Red CMXRos

Probe	Excitation (nm)	Emission (nm)	Target Organelle
CQ-Lys0 (Green Channel)	488	515 - 550	Lysosomes
CQ-Lys0 (Red Channel)	488	570 - 620	Lysosomes
MitoTracker Red CMXRos	579	599	Mitochondria

Table 2: Recommended Staining Parameters

Parameter	CQ-Lys0	MitoTracker Red CMXRos
Stock Solution	1-10 mM in DMSO	1 mM in DMSO
Working Concentration	5.0 μ M	100 - 500 nM
Incubation Time	15 - 30 minutes	15 - 45 minutes
Incubation Temperature	37°C	37°C

Experimental Protocols

Materials

- CQ-Lys0
- MitoTracker Red CMXRos
- Dimethyl sulfoxide (DMSO), anhydrous
- Live-cell imaging medium (e.g., phenol red-free DMEM)

- Phosphate-buffered saline (PBS)
- Adherent cells cultured on glass-bottom dishes or coverslips
- Confocal microscope with appropriate filter sets

Protocol 1: Sequential Staining of Mitochondria and Lysosomes

This protocol is recommended to minimize potential interference between the dyes during the loading process.

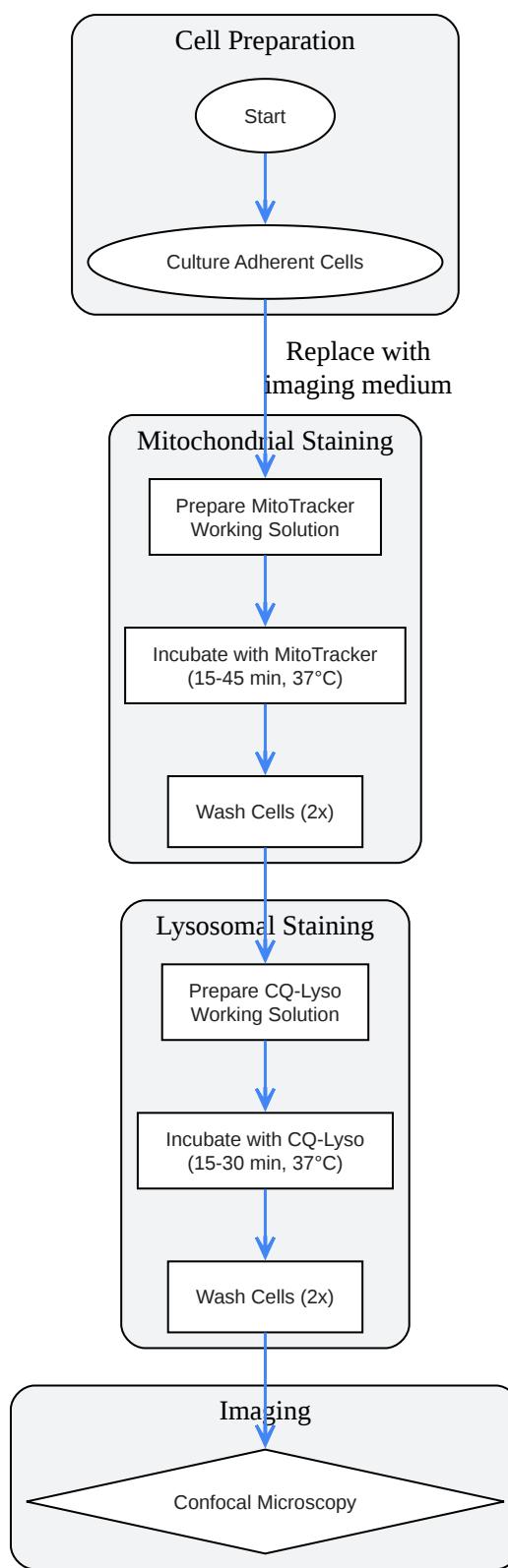
- Cell Preparation:
 - Culture adherent cells on a sterile glass-bottom dish or coverslip to the desired confluence (typically 70-80%).
 - Before staining, replace the culture medium with pre-warmed (37°C) live-cell imaging medium.
- Mitochondrial Staining:
 - Prepare a fresh working solution of MitoTracker Red CMXRos in pre-warmed live-cell imaging medium at a final concentration of 100-500 nM.
 - Remove the medium from the cells and add the MitoTracker Red CMXRos working solution.
 - Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator, protected from light.
 - Wash the cells twice with pre-warmed live-cell imaging medium.
- Lysosomal Staining:
 - Prepare a fresh working solution of **CQ-LysO** in pre-warmed live-cell imaging medium at a final concentration of 5.0 μ M.
 - Remove the wash medium and add the **CQ-LysO** working solution to the cells.

- Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Wash the cells twice with pre-warmed live-cell imaging medium.
- Imaging:
 - Immediately image the cells using a confocal microscope.
 - For **CQ-Lys_o**, use a 488 nm excitation laser and collect emission in two channels: 515-550 nm (green) and 570-620 nm (red/yellow). The ratio of these two channels can be used to determine lysosomal pH.
 - For MitoTracker Red CMXRos, use a 561 nm or 579 nm excitation laser and collect emission around 599 nm.

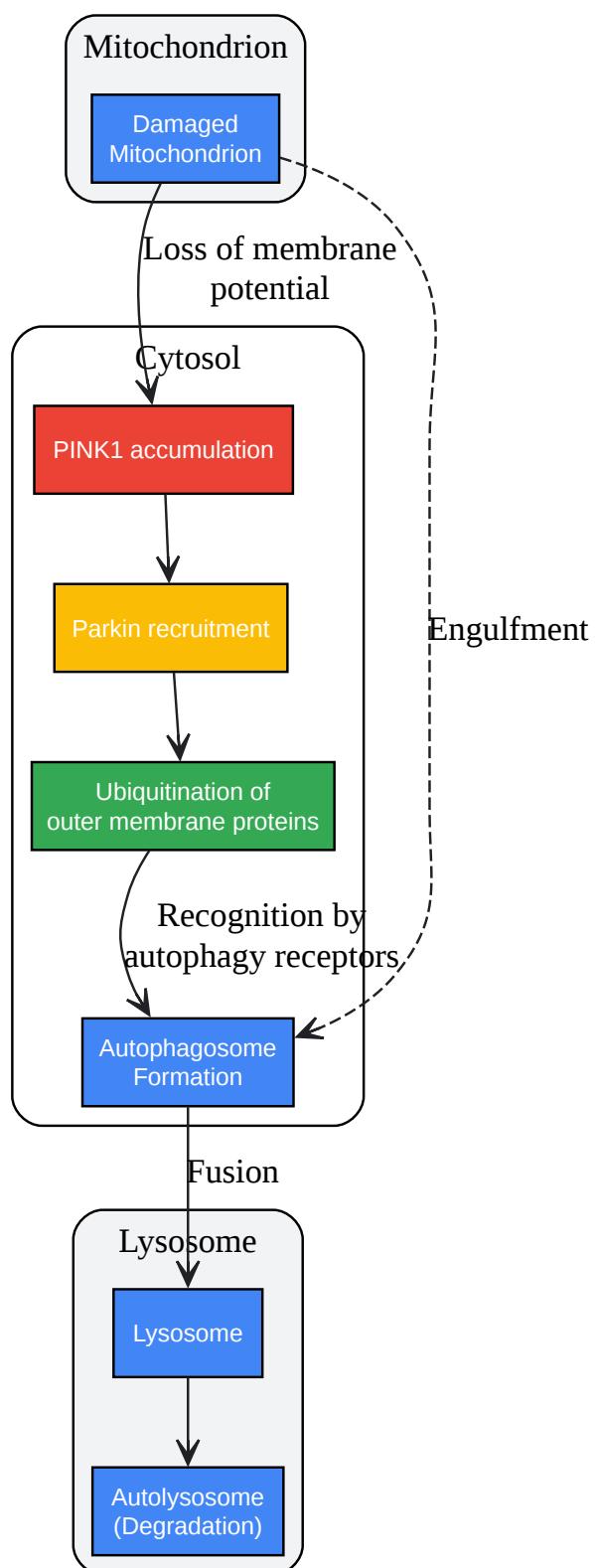
Protocol 2: Ratiometric pH Imaging with CQ-Lys_o

- Follow the staining protocol for **CQ-Lys_o** as described above.
- Acquire images in both the green (515-550 nm) and red (570-620 nm) emission channels using 488 nm excitation.
- To perform ratiometric analysis, calculate the ratio of the fluorescence intensity in the red channel to that in the green channel on a pixel-by-pixel basis.
- Generate a calibration curve by treating cells with buffers of known pH containing a protonophore (e.g., nigericin and monensin) to relate the fluorescence ratio to the lysosomal pH.

Mandatory Visualizations

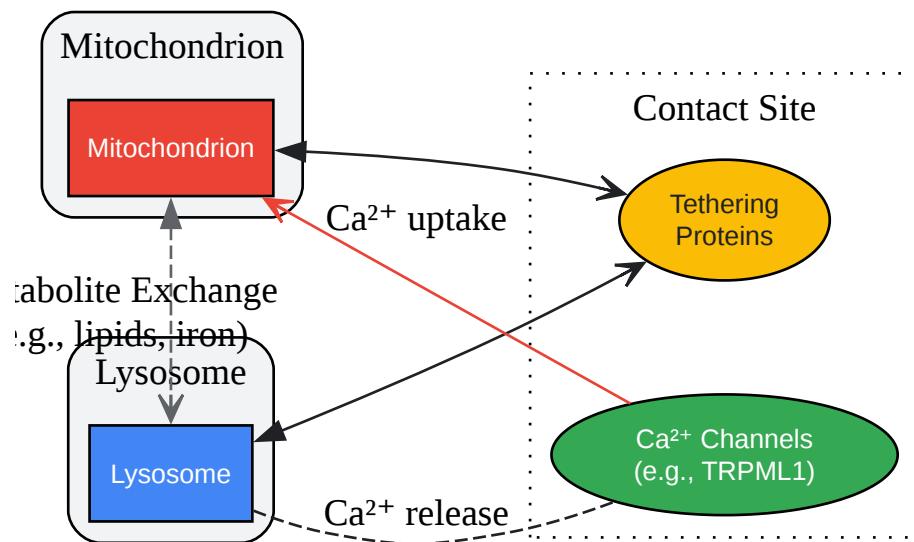
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Caption: Experimental workflow for sequential co-staining.



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Caption: Simplified PINK1/Parkin-mediated mitophagy pathway.

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References

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